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Compound of Interest

Compound Name: 5-Aminopyridine-2-carboxylic acid

Cat. No.: B014829

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical
transformations involving 5-Aminopyridine-2-carboxylic acid. This versatile building block is
a valuable starting material in medicinal chemistry and materials science, offering multiple
reaction sites for the synthesis of a diverse range of derivatives.

Overview of 5-Aminopyridine-2-carboxylic Acid

5-Aminopyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring
substituted with both an amino and a carboxylic acid group. This unique arrangement of
functional groups allows for selective reactions to build complex molecular architectures. Its
derivatives have been explored for various biological activities, including potential use as anti-
diabetic, anti-inflammatory, and anticancer agents.[1] Furthermore, its ability to act as a ligand
facilitates the formation of coordination polymers and metal-organic frameworks (MOFs).[1]

Key Properties:
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Property Value

Molecular Formula CeHsN20:2

Molecular Weight 138.12 g/mol

CAS Number 24242-20-4

Appearance Off-white to pale brown powder
Purity =95%

Experimental Protocols
Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid functionality of 5-Aminopyridine-2-carboxylic acid can be readily
converted to an amide via coupling with a primary or secondary amine in the presence of a
coupling agent such as dicyclohexylcarbodiimide (DCC) and an activator like 4-
dimethylaminopyridine (DMAP).

Protocol:

e Preparation: In a round-bottom flask, dissolve 5-Aminopyridine-2-carboxylic acid (1.0 eq)
and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert
atmosphere.

o Activator Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir for
10 minutes at room temperature.

o Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of
dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

» Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
the reaction progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU)
byproduct. Wash the filtrate sequentially with 1 M HCI, saturated aqueous NaHCOs, and
brine.
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 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Amine Substrate Product Reaction Time (h) Yield (%)
N-phenyl-5-
Aniline aminopyridine-2- 18 85

carboxamide

N-benzyl-5-
Benzylamine aminopyridine-2- 16 92
carboxamide

(5-aminopyridin-2-yl)
Morpholine (morpholino)methano 24 78

ne

Experimental Workflow:

Preparation Reaction Work-up & Purification
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Workflow for Amide Synthesis

Esterification using Thionyl Chloride

The carboxylic acid can be converted to an ester by first forming an acyl chloride with thionyl

chloride, followed by reaction with an alcohol.

Protocol:
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Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere,
suspend 5-Aminopyridine-2-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq).

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the
cessation of gas evolution.

Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess
thionyl chloride under reduced pressure.

Esterification: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
Add the desired alcohol (1.5 eq) and triethylamine (2.0 eq) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by
TLC.

Work-up: Quench the reaction with water. Separate the organic layer and wash with
saturated aqueous NaHCOs and brine.

Purification: Dry the organic layer over anhydrous NazSOa, filter, and concentrate. Purify the
crude product by column chromatography.

Quantitative Data Summary:

Alcohol Substrate Product Reaction Time (h) Yield (%)
Methyl 5-

Methanol aminopyridine-2- 4 95
carboxylate

Ethyl 5-aminopyridine-
Ethanol 5 93
2-carboxylate

Isopropyl 5-
Isopropanol aminopyridine-2- 6 88

carboxylate

Experimental Workflow:
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Acyl Chloride Formation Esterification Work-up & Purification
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Workflow for Ester Synthesis

Suzuki Cross-Coupling Reaction

While the amino group can complicate Suzuki reactions, it is possible to perform a Suzuki
cross-coupling on a halogenated derivative of 5-Aminopyridine-2-carboxylic acid (e.g., after
esterification and halogenation) to introduce aryl or heteroaryl substituents. The following is a
general protocol for a Suzuki coupling reaction.[2]

Protocol:

e Preparation: In a Schlenk flask, combine the bromo-substituted 5-aminopyridine-2-
carboxylate derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium
catalyst such as Pd(PPhs)4 (0.05 eq).

» Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1)
and a base such as K3zPOa4 (2.0 eq).

e Reaction: Heat the reaction mixture to 85-95 °C under an inert atmosphere for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.

o Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite.
Dilute the filtrate with ethyl acetate and wash with water and brine.

 Purification: Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate. Purify the
crude product by column chromatography.

Quantitative Data Summary:
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Arylboronic Acid Product

Reaction Time (h) Yield (%)

Methyl 5-amino-6-

Phenylboronic acid phenylpyridine-2- 18 75
carboxylate
4- Methyl 5-amino-6-(4-
Methoxyphenylboronic  methoxyphenyl)pyridin 16 82
acid e-2-carboxylate
Methyl 5-amino-6-
Thiophen-2-ylboronic thiophen-2-
| p y ( p. - 20 68
acid yl)pyridine-2-
carboxylate
Signaling Pathway/Logical Relationship:
Pd Catalytic Cycle Reactants
© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page
Simplified Suzuki Coupling Cycle

Applications in Materials Science: Metal-Organic
Frameworks (MOFs)

5-Aminopyridine-2-carboxylic acid can serve as a versatile organic linker in the synthesis of
MOFs. The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal ions,
while the amino group can be a site for post-synthetic modification or can influence the
framework'’s properties.

General Synthesis Protocol for a MOF:

e Preparation: Dissolve 5-Aminopyridine-2-carboxylic acid and a metal salt (e.g., zinc
acetate, copper nitrate) in a suitable solvent system, often a mixture of DMF and ethanol or
water.

» Reaction: The solution is typically sealed in a glass vial or a Teflon-lined autoclave and
heated to a specific temperature (e.g., 80-120 °C) for a period of 24-72 hours.

« |solation: After cooling to room temperature, the crystalline MOF product is isolated by
filtration, washed with fresh solvent, and dried.

The specific reaction conditions (temperature, time, solvent, and metal-to-ligand ratio) will
determine the resulting MOF's topology and properties.

Safety Precautions
o Always work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,
and gloves.

» Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound
before use.

o Thionyl chloride is corrosive and reacts violently with water; handle with extreme caution.
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o Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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